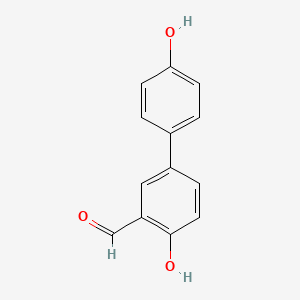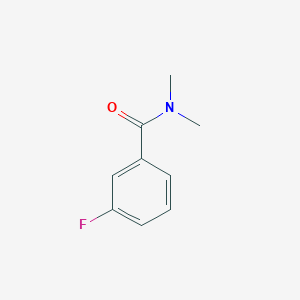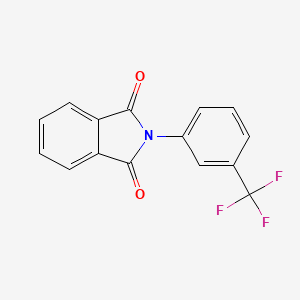
N-(3-Trifluoromethylphenyl)phthalimide
Descripción general
Descripción
N-(3-Trifluoromethylphenyl)phthalimide is an organic compound with the molecular formula C15H8F3NO2 and a molecular weight of 291.22 g/mol.
Mecanismo De Acción
Target of Action
N-(3-Trifluoromethylphenyl)phthalimide (TFMPI) is an organic compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. The primary targets of TFMPI are the electron-transport properties of materials .
Mode of Action
TFMPI interacts with its targets by affecting the electron-transport properties of materials . It exhibits clear n-type characteristics with an electron mobility of approximately
10−4cm2V−1s−110^{-4} cm^2 V^{-1} s^{-1}10−4cm2V−1s−1
. The mode of action of TFMPI is primarily through its interaction with these electron-transport properties .Biochemical Pathways
The biochemical pathways affected by TFMPI involve the electron-transport properties of materials . Increasing the number of selenophene units in TFMPI causes the UV-Vis and photoluminescence maxima of the selenophene substituted PIs to shift to longer wavelengths .
Result of Action
The result of TFMPI’s action is primarily observed in its effects on the electron-transport properties of materials . For instance, a field-effect transistor (FET) derived using the biselenophene substituted PI exhibits clear n-type characteristics .
Análisis Bioquímico
Biochemical Properties
N-(3-Trifluoromethylphenyl)phthalimide has been found to have interesting biochemical properties. For instance, it has been reported to mimic gibberellin (GA) activity in various plants . This suggests that this compound could interact with enzymes, proteins, and other biomolecules involved in the GA signaling pathway .
Cellular Effects
The cellular effects of this compound are largely tied to its role in the GA signaling pathway. As a GA agonist, it could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its binding interactions with the GA receptor GID1 . This could lead to changes in gene expression and enzyme activity, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Given its role as a GA agonist, it could potentially have long-term effects on cellular function .
Metabolic Pathways
This compound could potentially be involved in the GA metabolic pathway, given its role as a GA agonist . It could interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethylphenyl)phthalimide typically involves the reaction of phthalic anhydride with 3-trifluoromethylaniline under dehydrative conditions . This reaction can be catalyzed by Lewis acids such as TaCl5-silica gel under microwave irradiation . Another method involves the direct N-alkylation of phthalimides with alkyl halides under Mitsunobu conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale dehydrative condensation reactions using phthalic anhydride and primary amines . The use of metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes is also common .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Trifluoromethylphenyl)phthalimide undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 and OsO4.
Reduction: Employing agents such as H2/Ni, Zn/HCl, and NaBH4.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py.
Reducing agents: H2/Ni, Zn/HCl, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce amines .
Aplicaciones Científicas De Investigación
N-(3-Trifluoromethylphenyl)phthalimide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Explored for its potential in drug development, particularly in preclinical studies for specific disease indications.
Industry: Utilized in the fabrication of field-effect transistors (FETs) and other electronic devices due to its electron-transport properties.
Comparación Con Compuestos Similares
N-(3-Trifluoromethylphenyl)phthalimide can be compared with other phthalimide derivatives, such as:
Phthalimide: The parent compound, used as a protective group in organic synthesis.
Naphthalimide: A similar compound with a naphthalene ring, used in electronic devices and as a fluorescent dye.
Phthalimido-thiazolidine derivatives: Compounds with combined pharmacophoric nuclei, investigated for their anticancer activities.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(19)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBYDGXMKAAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
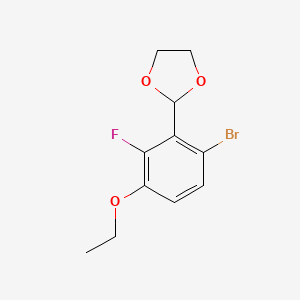
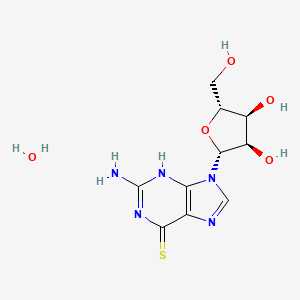
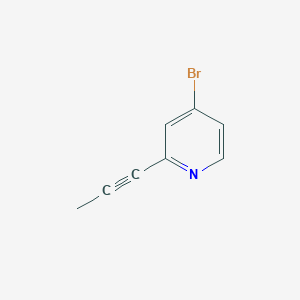
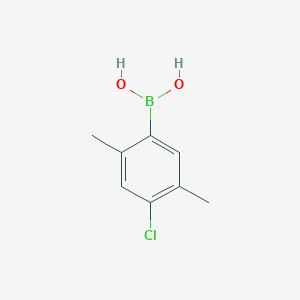
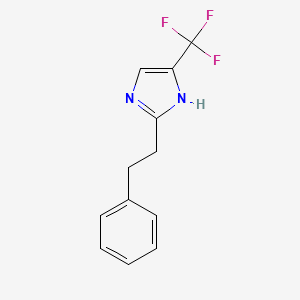
![tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate](/img/structure/B6334051.png)
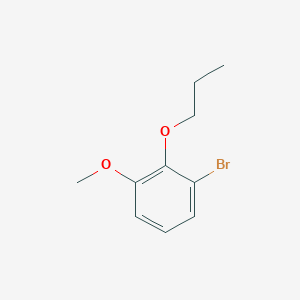
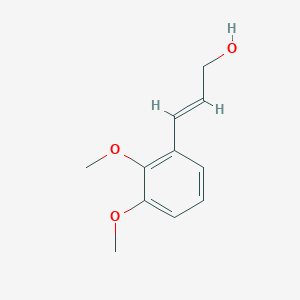
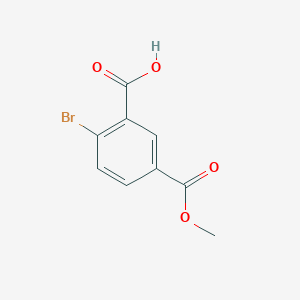
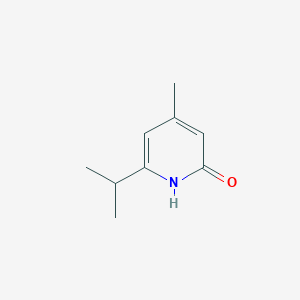
![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)
